molecular formula C9H9BN2O2 B598970 (1-Phenyl-1H-pyrazol-4-yl)boronic acid CAS No. 1201643-70-0

(1-Phenyl-1H-pyrazol-4-yl)boronic acid

Cat. No. B598970
M. Wt: 187.993
InChI Key: YHFFOAKRWYIKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Phenyl-1H-pyrazol-4-yl)boronic acid” is an organic compound with the molecular formula C9H9BN2O2 . It is a solid substance that is stored under an inert atmosphere and in a freezer, under -20°C . The compound has a molecular weight of 187.99 .


Molecular Structure Analysis

The InChI code for “(1-Phenyl-1H-pyrazol-4-yl)boronic acid” is 1S/C9H9BN2O2/c13-10(14)8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7,13-14H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(1-Phenyl-1H-pyrazol-4-yl)boronic acid” is a solid substance with a molecular weight of 187.99 . It is stored under an inert atmosphere and in a freezer, under -20°C .

Scientific Research Applications

NMR Study of Bortezomib Degradation

Bortezomib, a boronic acid derivative, was investigated for its stability under clinical conditions. It was found to undergo slow oxidative deboronation over time, which can inactivate the product. This study highlights the importance of understanding the stability of boronic acid compounds in pharmaceutical applications (Bolognese et al., 2009).

Synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate

Research on the synthesis of 1-alkyl-pyrazole acid, a significant intermediate in creating many biologically active compounds, was conducted. This work contributes to the broader understanding of the synthesis methods for pyrazole-based boronic acids (Zhang Yu-jua, 2013).

Biomimetic CO2 Hydration Activity

A study examined the CO2 hydration activities of various boronic acids, including (1-Phenyl-1H-pyrazol-4-yl)boronic acid. It revealed insights into the potential of these compounds in carbon capture technologies (Verma et al., 2021).

Synthesis and Characterization of Bulk Pyrazolyl Palladium Complexes

Research focused on pyrazole-containing compounds as ligands for metal complexes in catalytic processes. The findings contribute to the understanding of how substituents on pyrazole rings can influence the properties of metal complexes (Ocansey et al., 2018).

On-off-on Relay Fluorescence Recognition

A boronic acid derivative was synthesized for use as a sequential on-off-on-type relay fluorescence probe, demonstrating potential applications in bioimaging and detection in living cells (Selvaraj et al., 2019).

Structural, Spectral, and Theoretical Investigations

This research focused on a pyrazole-4-carboxylic acid derivative, providing insights into its structural and spectral properties. Such studies are crucial for developing new materials and understanding molecular interactions (Viveka et al., 2016).

Phenylboronic-acid-modified Nanoparticles as Potential Antiviral Therapeutics

A study on phenylboronic-acid-modified nanoparticles showed their potential as antiviral inhibitors, highlighting the role of boronic acids in biomedical applications (Khanal et al., 2013).

Cyclic Boron Esterification for Phosphorescent Materials

Research demonstrated that cyclic esterification of aryl boronic acids with dihydric alcohols can be used to screen phosphorescent materials, suggesting applications in materials science (Zhang et al., 2018).

Safety And Hazards

“(1-Phenyl-1H-pyrazol-4-yl)boronic acid” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

(1-phenylpyrazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BN2O2/c13-10(14)8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFFOAKRWYIKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655565
Record name (1-Phenyl-1H-pyrazol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Phenyl-1H-pyrazol-4-yl)boronic acid

CAS RN

1201643-70-0
Record name B-(1-Phenyl-1H-pyrazol-4-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201643-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Phenyl-1H-pyrazol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-phenyl-1H-pyrazol-4-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Phenyl-1H-pyrazol-4-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(1-Phenyl-1H-pyrazol-4-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(1-Phenyl-1H-pyrazol-4-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(1-Phenyl-1H-pyrazol-4-yl)boronic acid
Reactant of Route 5
(1-Phenyl-1H-pyrazol-4-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(1-Phenyl-1H-pyrazol-4-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.